tert-Butyl ((2-methylazetidin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl N-[(2-methylazetidin-2-yl)methyl]carbamate is a chemical compound with the molecular formula C10H20N2O2. It is commonly used in scientific research and industrial applications due to its unique chemical properties. This compound is often utilized in the synthesis of various organic molecules and serves as a building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(2-methylazetidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-methylazetidine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl N-[(2-methylazetidin-2-yl)methyl]carbamate may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2-methylazetidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl N-[(2-methylazetidin-2-yl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(2-methylazetidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl N-methylcarbamate: Another related compound used in organic synthesis.
tert-Butyl N-(2-azetidinyl)carbamate: A structurally similar compound with different substituents
Uniqueness
tert-Butyl N-[(2-methylazetidin-2-yl)methyl]carbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic chemistry. Its ability to form stable intermediates makes it valuable in the development of pharmaceuticals and other complex organic molecules .
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylazetidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)11-7-10(4)5-6-12-10/h12H,5-7H2,1-4H3,(H,11,13) |
InChI Key |
VZWUKGBWIMAIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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